molecular formula C8H10Cl2FN B13522874 2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

Katalognummer: B13522874
Molekulargewicht: 210.07 g/mol
InChI-Schlüssel: HLANWZPPEHHOSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClFN·HCl and a molecular weight of 210.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride: Similar structure but different positional isomer.

    2-(4-Fluorophenyl)ethan-1-amine: Lacks the chlorine atom, leading to different chemical properties.

    1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride: Different substitution pattern on the aromatic ring.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Eigenschaften

Molekularformel

C8H10Cl2FN

Molekulargewicht

210.07 g/mol

IUPAC-Name

2-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H

InChI-Schlüssel

HLANWZPPEHHOSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CCN)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.